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Compound of Interest

Compound Name: Barbatic acid

Cat. No.: B1221952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Barbatic
acid, a naturally occurring depside found in various lichens. The information presented herein

is intended to serve as a valuable resource for researchers and scientists involved in natural

product chemistry, drug discovery, and development. This document details the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Barbatic
acid, along with experimental protocols and a visualization of a relevant biological pathway.

Spectroscopic Data of Barbatic Acid
The structural elucidation of Barbatic acid has been accomplished through various

spectroscopic techniques. The following sections summarize the key data obtained from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H

and ¹³C NMR data for Barbatic acid are presented below.

Table 1: ¹H NMR Spectroscopic Data for Barbatic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.02 s 1H Ar-OH

10.38 s 1H Ar-OH

6.41 s 1H Ar-H

6.38 s 1H Ar-H

3.84 s 3H -OCH₃

2.64 s 3H Ar-CH₃

2.50 s 3H Ar-CH₃

2.09 s 3H Ar-CH₃

2.07 s 3H Ar-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Barbatic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1221952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

172.5 C=O (ester)

169.9 C=O (acid)

163.5 Ar-C-OH

158.4 Ar-C-OH

152.0 Ar-C-O

141.2 Ar-C

139.6 Ar-C

116.5 Ar-C

115.8 Ar-CH

111.7 Ar-C

107.5 Ar-CH

106.9 Ar-C

56.1 -OCH₃

24.3 Ar-CH₃

23.5 Ar-CH₃

9.5 Ar-CH₃

9.2 Ar-CH₃

IR spectroscopy provides information about the functional groups present in a molecule. While

a complete, detailed spectrum with exhaustive peak assignments for Barbatic acid is not

readily available in the public domain, the characteristic absorption bands are summarized

below based on the known structure.

Table 3: IR Spectroscopic Data for Barbatic Acid
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Wavenumber (cm⁻¹) Functional Group Assignment

~3400 O-H stretch (phenolic)

~3000-2850 C-H stretch (aromatic and aliphatic)

~1720 C=O stretch (ester)

~1680 C=O stretch (carboxylic acid)

~1620, 1580, 1450 C=C stretch (aromatic)

~1250 C-O stretch (ester and ether)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Barbatic Acid

m/z Interpretation

360 [M]⁺ (Molecular Ion)

196
Fragment corresponding to the 2-hydroxy-4-

methoxy-3,6-dimethylbenzoic acid moiety

164
Fragment corresponding to the 2,4-dihydroxy-

3,6-dimethylbenzoic acid moiety

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Barbatic
acid, based on standard procedures for natural products isolated from lichens.

Extraction: The lichen material (e.g., Cladonia aggregata) is dried and ground to a fine

powder. The powder is then subjected to Soxhlet extraction with a suitable solvent, such as

diethyl ether or acetone, for several hours.

Concentration: The resulting extract is concentrated under reduced pressure using a rotary

evaporator to yield a crude residue.
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Purification: The crude extract is purified by column chromatography on silica gel, eluting

with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions

containing the pure compound are combined and the solvent is evaporated.

Crystallization: The purified Barbatic acid can be further purified by recrystallization from a

suitable solvent system, such as methanol/water or acetone/hexane, to obtain pure crystals.

Sample Preparation: A small amount (typically 5-10 mg) of purified Barbatic acid is

dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

(δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected using the spectrometer's software. Chemical shifts are

referenced to the internal standard (TMS) or the residual solvent peak.

Sample Preparation: A small amount of the dried, purified Barbatic acid is finely ground with

dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into

a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet holder is recorded first and

automatically subtracted from the sample spectrum. The spectrum is typically scanned over

the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.
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Sample Preparation: A dilute solution of the purified Barbatic acid is prepared in a suitable

volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled

with a chromatographic system like liquid chromatography (LC-MS). Electrospray ionization

(ESI) is a common ionization technique for this type of molecule. High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the

molecular ion peak. The fragmentation pattern is studied to deduce structural information

about the molecule.

Biological Activity and Signaling Pathway
Visualization
Barbituric acid derivatives have been shown to exhibit a range of biological activities, including

the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a

crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in

various diseases, including cancer and inflammatory disorders.

The diagram below illustrates the canonical NF-κB signaling pathway and indicates the

potential point of inhibition by barbituric acid derivatives.
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Inhibition of the NF-κB signaling pathway.

Mechanism of Inhibition: Barbituric acid derivatives can inhibit the NF-κB signaling pathway by

targeting key components of the cascade. As depicted in the diagram, one potential

mechanism is the inhibition of the IκB kinase (IKK) complex. By inhibiting the IKK complex, the

phosphorylation of IκB is prevented. This leads to the stabilization of the IκB/NF-κB complex in

the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and subsequent

transcription of pro-inflammatory and survival genes.[1] This inhibitory action highlights the

potential of Barbatic acid and its derivatives as therapeutic agents for diseases driven by NF-

κB dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1221952#spectroscopic-data-of-barbatic-acid-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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